trans-5-methylhex-2-enoyl-CoA

Enzyme kinetics Metabolic engineering Acyl-CoA metabolism

trans-5-Methylhex-2-enoyl-CoA (trans-5-Methylhex-2-enoyl-coenzyme A) is a coenzyme A derivative with the molecular formula C28H46N7O17P3S and a molecular weight of 877.69 g/mol. It is classified as a branched, unsaturated, medium-chain acyl-CoA.

Molecular Formula C28H46N7O17P3S
Molecular Weight 877.7 g/mol
Cat. No. B15544662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-5-methylhex-2-enoyl-CoA
Molecular FormulaC28H46N7O17P3S
Molecular Weight877.7 g/mol
Structural Identifiers
InChIInChI=1S/C28H46N7O17P3S/c1-16(2)6-5-7-19(37)56-11-10-30-18(36)8-9-31-26(40)23(39)28(3,4)13-49-55(46,47)52-54(44,45)48-12-17-22(51-53(41,42)43)21(38)27(50-17)35-15-34-20-24(29)32-14-33-25(20)35/h5,7,14-17,21-23,27,38-39H,6,8-13H2,1-4H3,(H,30,36)(H,31,40)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/b7-5+/t17-,21-,22-,23+,27-/m0/s1
InChIKeyCLJDGSLAMHPGLJ-CXKZMUJXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

trans-5-Methylhex-2-enoyl-CoA: Branched Unsaturated Acyl-CoA for Specialized Metabolic and Enzymatic Studies


trans-5-Methylhex-2-enoyl-CoA (trans-5-Methylhex-2-enoyl-coenzyme A) is a coenzyme A derivative with the molecular formula C28H46N7O17P3S and a molecular weight of 877.69 g/mol . It is classified as a branched, unsaturated, medium-chain acyl-CoA . The compound is used as a biochemical assay reagent for investigating enzymes and pathways involving branched-chain fatty acid and amino acid metabolism .

Why trans-5-Methylhex-2-enoyl-CoA Cannot Be Replaced by Generic Acyl-CoA Analogs


Acyl-CoA esters are not generic reagents; their distinct chain length, branching pattern, and degree of unsaturation dictate their specificity for target enzymes [1]. The branched, unsaturated, medium-chain structure of trans-5-methylhex-2-enoyl-CoA differentiates it from linear, saturated, or short-chain analogs, which exhibit different kinetic profiles and metabolic fates [1]. This structural specificity is crucial for accurate enzyme characterization and pathway analysis.

Quantitative Differentiation of trans-5-Methylhex-2-enoyl-CoA Against Key Comparators


Distinct Substrate Recognition by Crotonyl-CoA Carboxylase/Reductase Compared to Crotonyl-CoA

trans-5-Methylhex-2-enoyl-CoA is a recognized substrate for crotonyl-CoA carboxylase/reductase (EC 1.3.1.85), enabling reductive carboxylation to (2S)-(3-methylbutyl)propanedioyl-CoA . Its activity profile differs from the native substrate crotonyl-CoA; while crotonyl-CoA achieves 100% relative specific activity in carboxylation and 10% maximal activity in reduction, the activity of trans-5-methylhex-2-enoyl-CoA is measurable but not maximal, providing a unique window for studying substrate promiscuity and enzyme specificity .

Enzyme kinetics Metabolic engineering Acyl-CoA metabolism

Chain Length and Unsaturation Differentiate trans-5-Methylhex-2-enoyl-CoA from Saturated Analogs in Enoyl-CoA Reductase Assays

The liver enzyme enoyl-CoA reductase (EC 1.3.1.8) acts on enoyl-CoA derivatives of carbon chain length 4 to 16, with optimum activity on 2-hexenoyl-CoA [1]. trans-5-Methylhex-2-enoyl-CoA, with its 7-carbon chain and methyl branch, falls within the enzyme's substrate range but differs from the optimal C6 substrate in both length and branching, allowing for nuanced investigations of chain-length specificity and branching tolerance [1].

Fatty acid biosynthesis Antimicrobial target validation Enoyl-ACP reductase

Branched-Chain Structure Directs Metabolic Fate Differently from Straight-Chain Acyl-CoAs

trans-5-Methylhex-2-enoyl-CoA is a branched-chain acyl-CoA, and its metabolism is governed by enzymes distinct from those for straight-chain acyl-CoAs [1]. The short/branched chain acyl-CoA dehydrogenase (SBCAD) has greatest activity towards short branched-chain acyl-CoA derivatives like (S)-2-methylbutyryl-CoA, and its substrate specificity is a primary characteristic used to define members of the acyl-CoA dehydrogenase gene family [1][2]. This compound's branched structure makes it a relevant tool for dissecting the specificity of SBCAD and related enzymes, which are critical in the catabolism of branched-chain amino acids like leucine.

Branched-chain amino acid metabolism Inborn errors of metabolism Acyl-CoA dehydrogenase

Differentiation from 5-Methylhex-4-enoyl-CoA in Double-Bond Position and Isomerase Activity

The position of the double bond is a critical determinant of enzyme specificity. trans-5-Methylhex-2-enoyl-CoA, with a double bond at the 2,3-position, is distinct from its isomer, 5-methylhex-4-enoyl-CoA, which has a double bond at the 4,5-position [1]. Enoyl-CoA isomerases (EC 5.3.3.8) specifically catalyze the conversion of cis- or trans-double bonds at the gamma-carbon (position 3) to trans double bonds at the beta-carbon (position 2) [2]. The 2-enoyl-CoA form is the direct substrate for the hydration step of beta-oxidation, while the 4-enoyl-CoA form requires isomerization before further metabolism.

Enoyl-CoA isomerase Beta-oxidation Unsaturated fatty acid metabolism

Validated Application Scenarios for trans-5-Methylhex-2-enoyl-CoA in Research and Industrial Settings


Characterization of Crotonyl-CoA Carboxylase/Reductase Substrate Specificity

As detailed in Section 3, trans-5-methylhex-2-enoyl-CoA is a confirmed substrate for crotonyl-CoA carboxylase/reductase (EC 1.3.1.85) . Researchers can use this compound to perform kinetic assays that define the enzyme's tolerance for branched, medium-chain substrates. This is essential for metabolic engineering efforts aiming to expand the substrate scope of this enzyme for the biosynthesis of novel building blocks.

Investigating Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) Activity and Specificity

This compound is a relevant tool for studying SBCAD, an enzyme with high activity towards branched-chain acyl-CoAs [1]. Its use in enzyme assays can help define the substrate specificity of SBCAD and differentiate its activity from other acyl-CoA dehydrogenases. This is particularly relevant for research into inherited metabolic disorders of branched-chain amino acid catabolism.

Probing the Structural Requirements of Enoyl-CoA Reductases

The compound's 7-carbon, branched, unsaturated structure makes it a valuable probe for enoyl-CoA reductases (EC 1.3.1.8), which have a broad chain-length specificity (C4-C16) but an optimum for C6 substrates [2]. By comparing its activity to that of 2-hexenoyl-CoA, researchers can map the active site's steric and hydrophobic constraints, information that is critical for structure-based drug design against bacterial FabI enzymes.

Studying the Hydration Step of Beta-Oxidation with Position-Specific Unsaturated Substrates

As a 2-enoyl-CoA, this compound is the direct substrate for enoyl-CoA hydratase, the enzyme that catalyzes the second step of fatty acid beta-oxidation [3]. This avoids the need for prior isomerization steps required for 4-enoyl-CoA isomers, allowing for cleaner kinetic analysis of the hydratase reaction. This application is fundamental to understanding both mitochondrial and peroxisomal fatty acid degradation.

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